2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-14-5-3-2-4-12(14)10-17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDMZRJTKKYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the Octahydro-1,4-benzodioxin Ring: This can be achieved through the cyclization of appropriate diol precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenyl group can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide, alkoxide, or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| Target Compound | Octahydro-1,4-benzodioxin | 2-Methoxyphenyl | Acetamide | ~350–400 (estimated) | |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide | Benzothiazole | 2-Methoxyphenyl, CF₃ | Acetamide, Trifluoromethyl | 366.06 (reported) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 2,3-Dihydro-1,4-benzodioxin | 4-Chlorophenylsulfonyl, 3,5-Dimethylphenyl | Sulfonamide, Acetamide | 454.5 | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Thieno-pyrimidinone | 2-Methoxyphenyl, Sulfanyl | Acetamide, Thienopyrimidinone | 481.5 | |
| 2-(4-Methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide | Benzoxazinone | 4-Methoxyphenyl, Methyl | Acetamide, Oxazinone | ~340–360 (estimated) |
Key Observations :
- Core Heterocycles: The target compound’s saturated benzodioxin contrasts with unsaturated benzodioxins (e.g., 2,3-dihydro in 7l) and heterocycles like benzothiazole () or thieno-pyrimidinone (). Saturation may reduce metabolic oxidation but increase steric hindrance .
- Substituent Effects: The 2-methoxyphenyl group is shared with analogs in and .
Key Observations :
- Efficiency : Microwave-assisted synthesis () offers moderate yields (54%) with rapid reaction times, while traditional methods () achieve higher yields (77–91%) but longer durations.
- Activation : Lithium hydride (LiH) is frequently used to deprotonate amines or activate electrophiles in acetamide couplings .
Physicochemical Properties
SAR Insights :
- Methoxy Position : The 2-methoxy group in the target compound and derivatives may favor π-π stacking or hydrophobic interactions in target binding.
Biological Activity
2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H23NO3
- Molecular Weight : 325.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : Studies indicate that it may promote apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound. Below are summarized findings from notable studies:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study 2 | Investigate anticancer effects | Demonstrated a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours. |
| Study 3 | Assess anti-inflammatory properties | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 5 µM. |
Discussion
The diverse biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to target multiple pathways suggests it could be beneficial in treating various diseases, particularly infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
